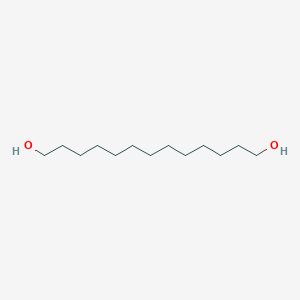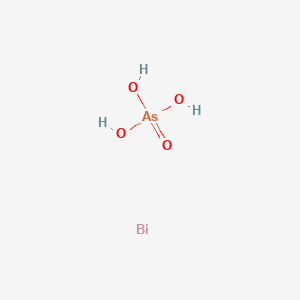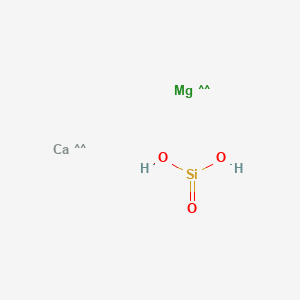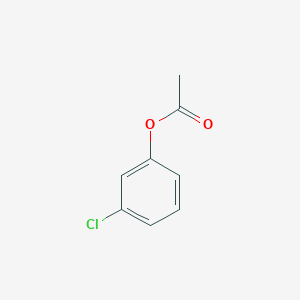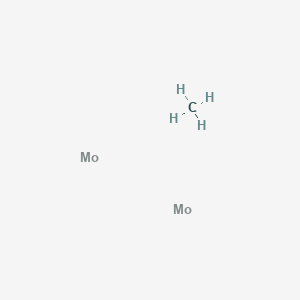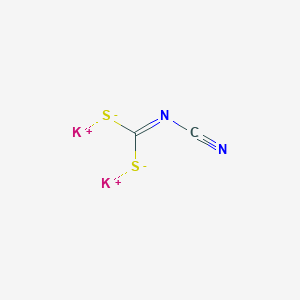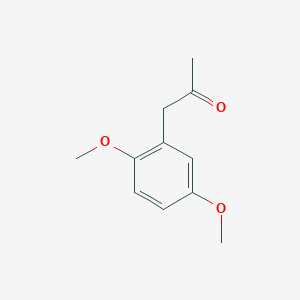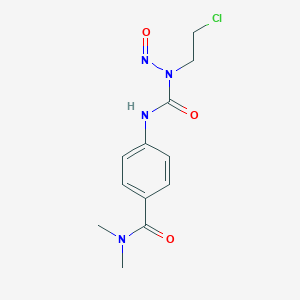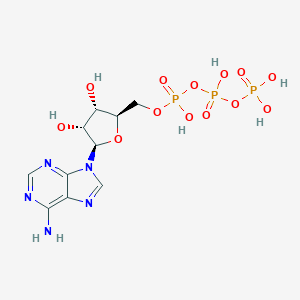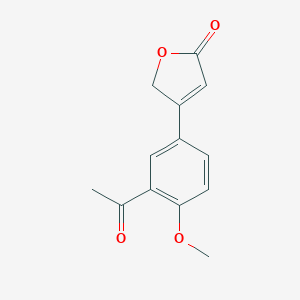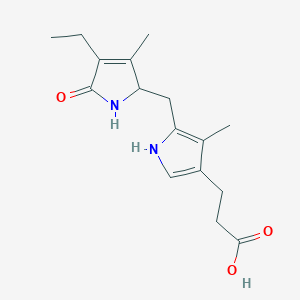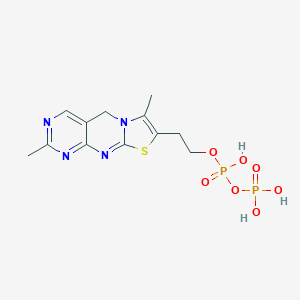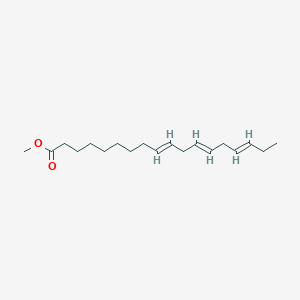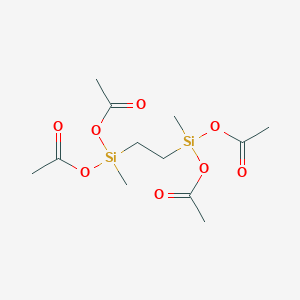
Bis(diacetoxymethyl)ethylenesilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(diacetoxymethyl)ethylenesilane, also known as BDMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDMES is an organosilicon compound that contains two acetoxymethyl groups attached to the ethylene bridge. The compound is widely used as a cross-linking agent in polymer chemistry, and it has also shown promising results in biomedical research.
作用机制
Bis(diacetoxymethyl)ethylenesilane works by forming covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. The cross-linking of polymers results in the modification of their mechanical, thermal, and chemical properties. Bis(diacetoxymethyl)ethylenesilane has also been shown to enhance the stability of nanoparticles by preventing their aggregation and degradation.
生化和生理效应
Bis(diacetoxymethyl)ethylenesilane has shown promising results in biomedical research. It has been used to cross-link hydrogels that can mimic the extracellular matrix of tissues. These hydrogels have shown potential applications in tissue engineering, wound healing, and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution.
实验室实验的优点和局限性
The advantages of using Bis(diacetoxymethyl)ethylenesilane in lab experiments include its ease of synthesis, low toxicity, and versatility. Bis(diacetoxymethyl)ethylenesilane can be used to modify the properties of various polymers and nanoparticles, which can lead to the development of new materials with unique properties. The limitations of using Bis(diacetoxymethyl)ethylenesilane include its cost and the need for specialized equipment for its synthesis and characterization.
未来方向
There are several future directions for the use of Bis(diacetoxymethyl)ethylenesilane in scientific research. One potential application is the development of hydrogels that can mimic the extracellular matrix of various tissues. These hydrogels can be used in tissue engineering, wound healing, and drug delivery. Another potential application is the modification of the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution. Bis(diacetoxymethyl)ethylenesilane can also be used in the development of new materials with unique properties, such as shape-memory polymers and self-healing materials.
合成方法
Bis(diacetoxymethyl)ethylenesilane can be synthesized through a simple two-step procedure. The first step involves the reaction of ethylenesilane with formaldehyde in the presence of hydrochloric acid to produce bis(chloromethyl)ethylenesilane. The second step involves the reaction of bis(chloromethyl)ethylenesilane with acetic anhydride in the presence of pyridine to produce Bis(diacetoxymethyl)ethylenesilane.
科学研究应用
Bis(diacetoxymethyl)ethylenesilane has been extensively used in scientific research due to its unique properties. It is a versatile cross-linking agent that can be used to modify the physicochemical properties of polymers. Bis(diacetoxymethyl)ethylenesilane has been used to cross-link hydrogels, which have shown potential applications in tissue engineering and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can be used in biomedical imaging and drug delivery.
属性
CAS 编号 |
14971-02-9 |
|---|---|
产品名称 |
Bis(diacetoxymethyl)ethylenesilane |
分子式 |
C12H22O8Si2 |
分子量 |
350.47 g/mol |
IUPAC 名称 |
[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate |
InChI |
InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3 |
InChI 键 |
SQLHPRGDFJYNSR-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
其他 CAS 编号 |
14971-02-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



